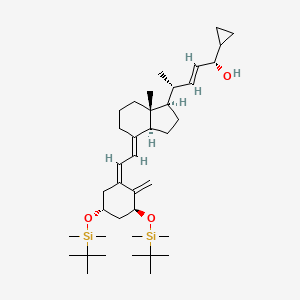

(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol

Overview

Description

1,3-Bis(O-TBDMS)-Calcipotriene is the tert-Butyldimethylsilyl ether conjugate of Calcipotriene, a vitamin D3 analogue with potential antitumor activities.

Scientific Research Applications

Psoriasis Treatment

Calcipotriol, often combined with betamethasone dipropionate, is used in the topical treatment of psoriasis . The effectiveness of this combination is due to the synergy of action between the two substances. Calcipotriol affects keratinocyte differentiation, while betamethasone influences inflammatory processes and minimizes skin irritation, such as pruritus, after calcipotriol application .

Formulation Variations

Different formulations of calcipotriol/betamethasone dipropionate, such as ointments, gels, and foams, have been developed for the treatment of various forms of psoriasis . Foams provide higher bioavailability, resulting in increased efficacy in plaque psoriasis compared to ointments and gels . Gels or foams are preferred by patients for their different practical qualities, such as “easy application” for gels and “immediate relief” for foams .

Nail Psoriasis Treatment

Ointments containing calcipotriol may be the most effective formulation in nail psoriasis . This is due to the specific properties of the ointment that allow it to penetrate the nail and reach the affected areas.

Scalp Psoriasis Treatment

Gels containing calcipotriol are preferred by patients with scalp psoriasis because of their cosmetic features . The gel formulation is easier to apply to the hair-covered scalp and is less noticeable once applied.

Long-term Proactive Maintenance Therapy

Long-term proactive maintenance therapy with calcipotriol markedly reduces the number of relapses and is likely to close the gap between topical and systemic treatment in psoriasis . This approach can lead to better management of the disease and improved quality of life for patients.

Plaque Psoriasis Treatment

A sequential therapy that uses calcipotriol betamethasone compounding agent and calcipotriol improves PASI score (Psoriasis Area and Severity Index), a measure of psoriasis severity . From a drug safety perspective, the difference in overall adverse reaction rate is not significant between the calcipotriol group and the sequential treatment group .

Mechanism of Action

Target of Action

Calcipotriol Impurity F, also known as Impurity F of Calcipotriol, is a ligand of VDR-like receptors . The primary target of this compound is the Vitamin D receptor (VDR), which is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .

Mode of Action

It has been shown to have comparable affinity with calcitriol for the vitamin d receptor while being less than 1% the activity in regulating calcium metabolism . T cells, which play a role in psoriasis, are believed to undergo modulation of gene expression with binding of Calcipotriol Impurity F to the VDR . This modulation is thought to affect gene products related to cell differentiation and proliferation .

Biochemical Pathways

Calcipotriol is known to regulate cell differentiation and proliferation, which suggests that it may impact pathways related to these processes .

Pharmacokinetics

Calcipotriol, the parent compound, is known to undergo rapid metabolism following systemic uptake via a similar pathway to the natural hormone . The primary metabolites are much less potent than the parent compound . It can be inferred that Calcipotriol Impurity F may have similar pharmacokinetic properties.

Result of Action

For instance, Calcipotriol has been shown to improve the Psoriasis Area and Severity Index (PASI) score, indicating a reduction in the severity of psoriasis symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcipotriol Impurity F. For instance, the stability of Calcipotriol solid lipid nanoparticle (CPT-SLN), a preparation method for Calcipotriol, was found to be stable in a low-temperature environment of 4 °C for 40 days . It has poor stability under the storage conditions of 25 °c and 40 °c at room temperature . Therefore, the suitable conditions for the gel storage should be around 4 °C and sealed away from light .

properties

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-OABMYDGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112875-61-3 | |

| Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

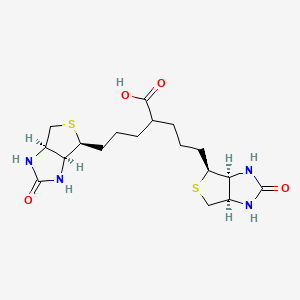

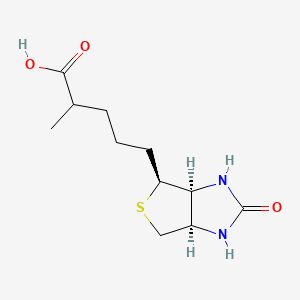

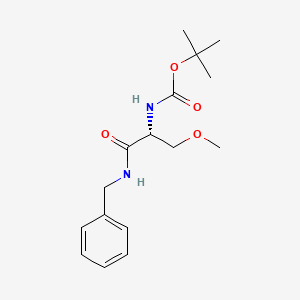

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

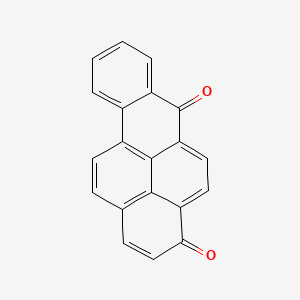

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)